molecular formula C21H22F3N3O4 B2403864 N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 954083-07-9

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

货号: B2403864
CAS 编号: 954083-07-9
分子量: 437.419
InChI 键: TVHNVTZEYWXZGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. This compound is characterized by its distinct molecular architecture, featuring a morpholinoethyl linker substituted with a phenyl group and an aniline moiety bearing a trifluoromethoxy group. The structural combination of the privileged morpholine scaffold and the trifluoromethoxy-substituted aromatic system suggests potential for diverse biological activities, making it a valuable scaffold for investigating structure-activity relationships. Oxalamide derivatives are frequently explored as key intermediates or target molecules in the development of enzyme inhibitors and other therapeutic agents . This compound is provided exclusively for research applications, including but not limited to, hit-to-lead optimization, biochemical assay development, and as a building block in the synthesis of more complex chemical entities for early-stage drug discovery.

属性

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4/c22-21(23,24)31-17-8-6-16(7-9-17)26-20(29)19(28)25-10-11-27-12-13-30-18(14-27)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHNVTZEYWXZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the phenyl group and the trifluoromethoxyphenyl group. The final step involves the formation of the oxalamide linkage.

    Preparation of Morpholine Derivative: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Introduction of Trifluoromethoxyphenyl Group: This step involves the reaction of a phenol derivative with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group.

    Formation of Oxalamide Linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

Research indicates that N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to selectively bind to certain enzymes, modulating their activity. This property is crucial for drug development, particularly in targeting specific pathways involved in diseases.
  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit cell proliferation in various cancer cell lines, indicating potential applications in oncology. Its mechanism may involve the modulation of signaling pathways related to cell growth and survival.
  • Neuropharmacological Effects : The structural characteristics of the compound suggest it may influence neurotransmitter systems, potentially leading to antidepressant effects. Animal model studies have indicated increases in serotonin levels following treatment.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

  • Study 1 : A study investigated its effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. IC50 values were determined to be around 15 µM for specific cancer types.
  • Study 2 : Another research effort explored neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound.

作用机制

The mechanism of action of N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Oxalamide Compounds

The following analysis compares N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide with structurally or functionally related oxalamides (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Synthesis Yield (%) Biological Activity/Application Safety/NOEL (mg/kg bw/day) References
Target Compound N1: 2-(2-Phenylmorpholino)ethyl; N2: 4-(trifluoromethoxy)phenyl Not reported Not explicitly reported (inference: enzyme inhibition) Not reported
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-Methoxyphenethyl; N2: 2-methoxyphenyl 35 Not explicitly reported Not reported
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Not reported Umami flavor agonist (FEMA 4233) 100 (NOEL)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...phenyl)oxalamide (1c) N1: 4-Chloro-3-(trifluoromethyl)phenyl; N2: Fluorophenyl-pyridine derivative Not reported Anticancer (Regorafenib analog) Not reported
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) N1: 4-Bromophenyl; N2: Isoindolin-2-yl Not reported Antimicrobial (in vitro) Not reported

生物活性

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, interactions with biological targets, and potential applications in drug development.

Structural Overview

The compound features several notable structural components:

  • Morpholine Ring : Contributes to the compound's ability to interact with biological molecules.
  • Phenyl Group : Enhances lipophilicity, aiding in membrane permeability.
  • Trifluoromethoxy Group : Imparts unique electronic properties, influencing reactivity and biological interactions.

The molecular formula of this compound is C21H22F3N3OC_{21}H_{22}F_3N_3O, with a molecular weight of 437.4 g/mol.

The biological activity of this compound is primarily linked to its ability to bind selectively to specific enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Research indicates that this compound may:

  • Inhibit enzyme activity, potentially impacting metabolic pathways.
  • Modulate signaling pathways involved in disease processes.

In Vitro Studies

Studies conducted in vitro have demonstrated that this compound exhibits significant biological activity:

  • Anticancer Activity : Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines, with mechanisms involving caspase activation and PARP cleavage .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent.

In Vivo Studies

In vivo studies on animal models have provided further insights into the compound's efficacy:

  • Tumor Growth Inhibition : In animal models, this compound demonstrated a notable reduction in tumor growth, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-methoxyphenyl)oxalamideMethoxy group instead of trifluoromethoxyModerate anticancer activity
N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-chlorophenyl)oxalamideChlorine substitutionLower enzyme inhibition compared to trifluoromethoxy derivative

The presence of the trifluoromethoxy group enhances the reactivity and selectivity of this compound, making it a more potent candidate for drug development compared to its analogs .

常见问题

Basic: What are the optimal synthetic routes for N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example, oxalamides are synthesized via a two-step process: (1) preparation of an amine intermediate (e.g., 2-phenylmorpholinoethylamine) and (2) coupling with a substituted phenyl oxalate using Schotten-Baumann conditions or carbodiimide-mediated reactions.

  • Key Optimization Parameters :
    • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like dimerization .
    • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product, especially if dimers form (e.g., 23% dimer in a related oxalamide synthesis) .
    • Yield Improvement : Use of excess oxalyl chloride (1.2–1.5 eq.) and slow addition of amines to control exothermicity .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the morpholino ring (δ 3.5–4.0 ppm), trifluoromethoxy group (δ 4.3–4.5 ppm), and aromatic regions (δ 6.8–7.8 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ 160–170 ppm) and quaternary carbons adjacent to electronegative groups (e.g., CF₃O at δ 120–125 ppm) .
  • Mass Spectrometry :
    • ESI-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl or F-containing fragments .
  • Purity Analysis :
    • HPLC with UV detection (λ = 215–254 nm) ensures >95% purity. Melting points (97–210°C for related oxalamides) can corroborate crystallinity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified phenyl (e.g., 4-fluorophenyl) or morpholino groups (e.g., 2,6-dimethylmorpholino) to assess steric/electronic effects on activity .
  • Enzyme Assays : Test inhibition against targets like soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates (e.g., 6,8-difluoro-4-methylumbelliferyl acetate for sEH) .
  • Data Interpretation : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulky trifluoromethoxy groups may enhance hydrophobic interactions in enzyme pockets .

Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Reevaluation : Confirm compound integrity via LC-MS to rule out degradation (e.g., hydrolysis of oxalamide to amines) .
  • Assay Standardization : Compare results under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in sEH inhibition may arise from differences in substrate kinetics .
  • Dimer Analysis : If dimers are present (common in oxalamides), quantify their contribution to activity using preparative HPLC to isolate monomers/dimers and test separately .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:

  • Metabolism Prediction : Use software like MetaSite to identify vulnerable sites (e.g., morpholino ring oxidation or trifluoromethoxy dealkylation) .
  • Toxicity Profiling :
    • CYP Inhibition : Screen against CYP3A4/2D6 using fluorometric assays to assess drug-drug interaction risks.
    • NOEL Determination : Conduct 28-day rodent studies (e.g., 100 mg/kg/day) to establish safety margins, as done for structurally related oxalamides .

Advanced: What methods validate target engagement in cellular models?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS to identify binding proteins .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., sEH) in lysates treated with the compound .
  • Knockdown/Rescue : CRISPR-Cas9 knockout of putative targets (e.g., CYP4F11) to confirm loss of compound efficacy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。